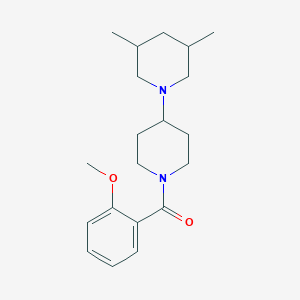![molecular formula C24H18ClN3O4 B247177 ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body, leading to its various biological effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain types of cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its relatively low toxicity compared to other compounds with similar biological effects. However, its solubility in water is limited, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One potential direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, research could be conducted to determine its effects on other physiological processes and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 2-chlorobenzaldehyde, 2-furylacetic acid, and ethyl acetoacetate in the presence of a catalyst. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to have potential as an anti-microbial agent.
Propiedades
Nombre del producto |
ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate |
|---|---|
Fórmula molecular |
C24H18ClN3O4 |
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
ethyl 4-[4-(2-chlorophenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C24H18ClN3O4/c1-2-31-24(30)14-9-11-15(12-10-14)28-22(16-6-3-4-7-17(16)25)19-20(18-8-5-13-32-18)26-27-21(19)23(28)29/h3-13,22H,2H2,1H3,(H,26,27) |
Clave InChI |
KHLKYDGUDNJVPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=CC=C5Cl |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247095.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(3-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247097.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)
![ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247100.png)
![ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247103.png)
![ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247105.png)
![1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247106.png)
![1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247107.png)
![1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine](/img/structure/B247110.png)

![(2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247112.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)